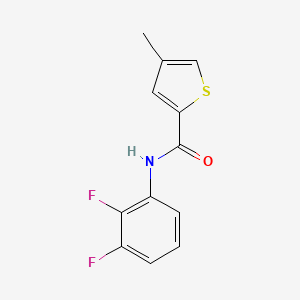![molecular formula C16H21F3N6O2S B12244209 9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12244209.png)
9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic molecule featuring a purine base structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves multiple steps, including the formation of the purine base and the subsequent attachment of the ethyl and trifluoropropanesulfonyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: The trifluoropropanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-ethyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine include other purine derivatives with different functional groups, such as:
- 6-chloro-9-ethylpurine
- 9-ethyl-6-(methylsulfonyl)purine
- 9-ethyl-6-(trifluoromethyl)purine
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H21F3N6O2S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
9-ethyl-6-[5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
InChI |
InChI=1S/C16H21F3N6O2S/c1-2-23-10-22-13-14(23)20-9-21-15(13)24-5-11-7-25(8-12(11)6-24)28(26,27)4-3-16(17,18)19/h9-12H,2-8H2,1H3 |
InChI Key |
XKOWKZNRXJVTAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12244127.png)
![2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B12244140.png)
![4-ethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazol-2-amine](/img/structure/B12244148.png)

![3-(1-methyl-1H-pyrazol-4-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12244165.png)
![tert-butyl N-[1-(oxan-4-yl)azetidin-3-yl]carbamate](/img/structure/B12244172.png)
![3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B12244185.png)

![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B12244190.png)
![N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12244191.png)
![8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B12244192.png)
![9-ethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12244194.png)
![1-methyl-2-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12244196.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12244197.png)
